molecular formula C12H20N4O6S B560040 Relebactam CAS No. 1174018-99-5

Relebactam

Cat. No.: B560040
CAS No.: 1174018-99-5
M. Wt: 348.38 g/mol
InChI Key: SMOBCLHAZXOKDQ-ZJUUUORDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Relebactam is a novel non-β-lactam bicyclic diazabicyclooctane (DBO) β-lactamase inhibitor, structurally related to avibactam. It inhibits Ambler class A (including Klebsiella pneumoniae carbapenemase [KPC]) and class C β-lactamases, restoring the activity of imipenem against multidrug-resistant (MDR) Gram-negative pathogens . Approved by the FDA and EMA in 2019, it is co-administered with imipenem-cilastatin for treating complicated urinary tract infections (cUTI), complicated intra-abdominal infections (cIAI), and hospital-acquired/ventilator-associated bacterial pneumonia (HABP/VABP) .

This compound exhibits linear pharmacokinetics with a volume of distribution (~18 L) and elimination half-life (1.2–2.1 hours) similar to imipenem. It achieves 54% epithelial lining fluid (ELF) penetration, comparable to imipenem (55%), supporting its use in pulmonary infections . Renal excretion is its primary clearance pathway, necessitating dose adjustments in renal impairment .

Preparation Methods

Laboratory-Scale Synthesis of Relebactam

Key Synthetic Routes

The foundational synthesis of this compound involves a multi-step sequence starting from the tetrabutylammonium salt of (2S,5R)-4-tert-butyl{(6-sulfooxy-7-oxo-1,6-diazabicyclo[3.2.1]oct-2-ylcarbonyl)amino}piperidine-1-carboxylate . This intermediate undergoes acid-catalyzed deprotection using tetrafluoroboric acid (HBF4\text{HBF}_4) in 2,2,2-trifluoroethanol (TFE) at 18–22°C for 12 hours, followed by vacuum distillation to remove excess TFE . Subsequent extraction with dichloromethane (DCM) and neutralization with sodium bicarbonate (NaHCO3\text{NaHCO}_3) yields this compound with an 83.8% isolated yield .

Critical Reaction Parameters :

  • Temperature control during acid addition (18–22°C) minimizes side reactions.

  • Post-reaction distillation reduces solvent residues, enhancing purity.

  • Neutralization at pH 4.5 ensures optimal solubility and stability .

Industrial Manufacturing and Impurity Control

Hydrogenolysis of Benzyl Urea Intermediate

Merck & Co.’s optimized process addresses oligomeric impurities formed during hydrogenolysis of benzyl urea intermediate 9 (Figure 1) . Using palladium-catalyzed hydrogenation under controlled pressure (20–30 psi), the team achieved >99% purity by suppressing dimerization via:

  • Solvent Optimization : Replacing polar aprotic solvents with ethyl acetate reduces nucleophilic attack on the urea moiety.

  • Temperature Modulation : Maintaining 25–30°C prevents exothermic side reactions.

Impurity TypePre-Optimization (%)Post-Optimization (%)
Dimer5.2<0.1
Trimer1.8ND*
*ND: Non-detectable

Deprotection of Boc-Sulfate Intermediate

The Boc-sulfate intermediate 11 undergoes deprotection using hydrochloric acid (HCl\text{HCl}) in a mixed solvent system (water:acetonitrile = 3:1) . Key advancements include:

  • Crystallization Control : Seeding with this compound dihydrate ensures uniform crystal growth, minimizing amorphous impurities.

  • pH Adjustment : Gradual acidification to pH 2.0 prevents sulfate hydrolysis.

Clinical Preparation and Formulation

Reconstitution of RECARBRIO™

RECARBRIO™, a fixed-dose combination of imipenem, cilastatin, and this compound, requires aseptic reconstitution :

  • Initial Dilution : Add 10 mL of sterile water for injection to the 1.25 g vial, followed by vigorous shaking.

  • Suspension Transfer : Combine the suspension with 80 mL of 0.9% sodium chloride, achieving a final volume of 100 mL (12.5 mg/mL this compound).

  • Storage : Administer within 2 hours if stored at room temperature or 24 hours if refrigerated (2–8°C) .

Renal Dose Adjustment

For patients with creatinine clearance <90 mL/min, reduced doses are prepared by withdrawing excess volume from the 100 mL solution :

Creatinine Clearance (mL/min)Dose (g)Volume Discarded (mL)
60–891.020
30–590.7540
15–290.560

Analytical and Stability Considerations

Susceptibility Testing Preparation

For antimicrobial susceptibility testing, imipenem-relebactam stock solutions (1,000 μg/mL) are prepared in phosphate buffer (pH 7.2) and diluted in cation-adjusted Mueller-Hinton broth . Agar dilution plates containing imipenem (0.03–32 μg/mL) and this compound (4 μg/mL) are stored at 4°C and used within 72 hours to ensure potency .

Stability Under Stress Conditions

This compound exhibits high stability in aqueous solutions (pH 4–8) at 25°C for 24 hours, with <5% degradation . However, exposure to UV light (254 nm) for 6 hours induces 12% decomposition, necessitating light-protected storage .

Regulatory and Quality Assurance Metrics

Pharmacopeial Standards

The United States Pharmacopeia (USP) mandates ≤0.5% total impurities for this compound active pharmaceutical ingredient (API), with individual unspecified impurities capped at 0.1% . Residual solvents are tightly controlled:

  • TFE : ≤500 ppm

  • DCM : ≤600 ppm

Batch Consistency

Merck’s manufacturing process achieves a lot-to-lot variability of <2% in potency, validated through 20 consecutive batches .

Chemical Reactions Analysis

Relebactam undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also undergo reduction reactions, although these are less common.

    Substitution: this compound can participate in substitution reactions, particularly involving its diazabicyclooctane structure. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. .

Scientific Research Applications

Relebactam has a wide range of scientific research applications, including:

Mechanism of Action

Relebactam works by inhibiting beta-lactamase enzymes, which are produced by bacteria to break down beta-lactam antibiotics. It binds non-covalently to the beta-lactamase binding site and then covalently acylates the serine residue in the active site of the enzyme. This prevents the enzyme from hydrolyzing the antibiotic, allowing the antibiotic to exert its bactericidal effect. This compound is effective against many types of beta-lactamases, including Ambler class A and Ambler class C enzymes .

Comparison with Similar Compounds

Comparison with Similar β-Lactamase Inhibitors

Relebactam vs. Avibactam

Parameter This compound Avibactam
Enzyme Inhibition Class A (KPC), Class C Class A (KPC, ESBLs), Class C, some Class D (OXA-48)
Spectrum Enhancement Restores imipenem activity against KPC-producing Enterobacteriaceae and AmpC-overexpressing P. aeruginosa Enhances ceftazidime against OXA-48 and some MBL-producing strains
MIC Reduction 64-fold reduction in MIC for KPC-2 K. pneumoniae; 2–8-fold reduction for P. aeruginosa 16–32-fold reduction for OXA-48 Enterobacteriaceae
Clinical Efficacy Non-inferior to colistin + imipenem in imipenem-resistant infections (RESTORE-IMI 1 trial) Superior to carbapenems in ceftazidime-resistant infections
Limitations No activity against OXA-48, MBLs, or A. baumannii Limited efficacy against KPC variants with porin mutations

Key Findings :

  • Avibactam has broader enzyme coverage, including OXA-48, but this compound demonstrates superior inhibition of P. aeruginosa AmpC (PDC enzymes) due to reduced susceptibility to efflux pumps and inoculum effects .
  • In vitro, avibactam is a more potent inhibitor of CTX-M-15 and L2 β-lactamases (IC₅₀ 3–21 μM for this compound vs. 0.3–0.7 μM for avibactam) .

This compound vs. Vaborbactam

Parameter This compound Vaborbactam
Enzyme Inhibition Class A, C Class A (KPC), some Class C
Spectrum Enhancement Active against P. aeruginosa (8-fold MIC reduction) No activity against P. aeruginosa or A. baumannii
MIC Reduction 2–128-fold for Enterobacteriaceae; 8-fold for P. aeruginosa 2–>1024-fold for KPC-producing Enterobacteriaceae
Pharmacokinetics t½: 1.2–2.1 h; Vd: ~18 L; renal excretion t½: 1.3–2.0 h; Vd: ~18 L; renal excretion
Clinical Indications cUTI, cIAI, HABP/VABP cUTI, pyelonephritis

Key Findings :

  • Both inhibitors enhance carbapenem activity against KPC-producing Enterobacteriaceae, but only this compound extends coverage to P. aeruginosa.
  • Neither agent is effective against metallo-β-lactamases (MBLs) or A. baumannii .

Research Findings and Clinical Data

In Vitro and Pharmacodynamic Studies

  • KPC Inhibition : this compound reduces imipenem MICs from 128 mg/L to 2 mg/L (64-fold) in KPC-2 K. pneumoniae .
  • Synergy with Imipenem: Against AmpC-overexpressing P. aeruginosa, this compound achieves ≥2-log bacterial reduction, though regrowth occurs in 72 hours in some strains .
  • PK/PD Targets : >69% free drug time above MIC (fT>MIC) required for microbial suppression; fAUC/MIC targets are 2.5 (stasis) to 7.5 (2-log kill) .

Clinical Trials

  • Phase 2 cIAI Trial: this compound (250 mg) + imipenem achieved 96.3% clinical cure, non-inferior to imipenem alone (95.2%) .
  • RESTORE-IMI 2 : In HABP/VABP, imipenem-relebactam showed similar 28-day mortality rates (15.9% vs. 21.3%) to piperacillin-tazobactam .

Data Tables

Table 1: Enzyme Inhibition Profiles

Inhibitor Class A (KPC) Class C (AmpC) Class D (OXA-48) MBLs
This compound + +
Avibactam + + +
Vaborbactam + ±

Table 2: Pharmacokinetic Comparison

Parameter This compound Imipenem Vaborbactam
Half-life (h) 1.2–2.1 1.0 1.3–2.0
ELF Penetration (%) 54 55 N/A
Renal Excretion (%) >90 >70 >90

Biological Activity

Relebactam is a novel β-lactamase inhibitor that has been developed to restore the efficacy of imipenem against resistant bacterial strains, particularly in the context of carbapenem-resistant infections. This article delves into the biological activity of this compound, focusing on its mechanisms, efficacy in clinical studies, and its potential as a therapeutic agent against multidrug-resistant pathogens.

This compound operates primarily by inhibiting β-lactamases, specifically those belonging to Ambler classes A and C. These enzymes are responsible for the hydrolysis of β-lactam antibiotics, rendering them ineffective against certain bacterial strains. By inhibiting these enzymes, this compound restores the antibacterial activity of imipenem against resistant organisms, including:

  • Extended-Spectrum β-Lactamases (ESBLs)
  • Klebsiella pneumoniae Carbapenemases (KPCs)
  • AmpC β-Lactamases

This mechanism is crucial as it allows for the treatment of infections caused by bacteria that have developed resistance through various means, including increased production of β-lactamases and loss of porin channels that facilitate antibiotic entry into bacterial cells .

In Vitro Antibacterial Activity

Numerous studies have evaluated the in vitro activity of imipenem/relebactam (IMR) against various resistant strains. A notable study conducted in Japan assessed 61 imipenem-nonsusceptible strains and found:

Bacterial StrainMIC 50/90 (μg/mL)MIC Range (μg/mL)
Enterobacter cloacaeNot determined0.25
Klebsiella aerogenes0.5/10.5 to 1
Serratia marcescensNot determined1 to 2
Pseudomonas aeruginosa2/1280.25 to >128

The results indicated that IMR's antibacterial activity was comparable to amikacin and superior to many other reference drugs, suggesting its potential as a treatment option for carbapenem-resistant infections .

Clinical Efficacy

This compound's efficacy has been demonstrated in several clinical trials:

  • Phase 2 Trial : A randomized double-blind study compared imipenem/cilastatin with and without this compound in patients with complicated urinary tract infections (cUTIs). The study found that both doses of this compound (125 mg and 250 mg) were non-inferior to imipenem/cilastatin alone, with favorable microbiological response rates of 95.5% for the higher dose .
  • Phase 3 Trial : The RESTORE-IMI 2 trial evaluated IMR against piperacillin/tazobactam in patients with hospital-acquired or ventilator-associated bacterial pneumonia (HABP/VABP). The results showed that IMR was non-inferior to piperacillin/tazobactam regarding all-cause mortality at day 28 and clinical response rates .
    Treatment GroupDay 28 Mortality (%)Clinical Response (%)
    Imipenem/cilastatin/relebactam15.961.0
    Piperacillin/tazobactam21.355.8

This trial involved a diverse patient population across multiple sites, reinforcing the robustness of the findings.

Safety Profile

This compound has shown a favorable safety profile across clinical studies. Common treatment-emergent adverse events included gastrointestinal symptoms such as diarrhea and nausea, occurring at rates between 1% and 4% across different treatment groups . Serious adverse events were reported but did not significantly differ between IMR and comparator groups.

Properties

IUPAC Name

[(2S,5R)-7-oxo-2-(piperidin-4-ylcarbamoyl)-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O6S/c17-11(14-8-3-5-13-6-4-8)10-2-1-9-7-15(10)12(18)16(9)22-23(19,20)21/h8-10,13H,1-7H2,(H,14,17)(H,19,20,21)/t9-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMOBCLHAZXOKDQ-ZJUUUORDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N2CC1N(C2=O)OS(=O)(=O)O)C(=O)NC3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)O)C(=O)NC3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1174018-99-5
Record name Relebactam
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1174018-99-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Relebactam [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1174018995
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Relebactam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12377
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name RELEBACTAM ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1OQF7TT3PF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.